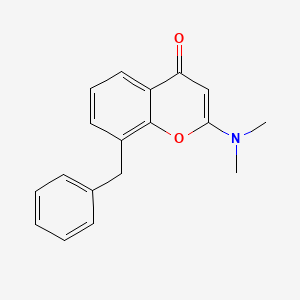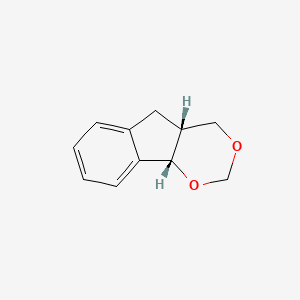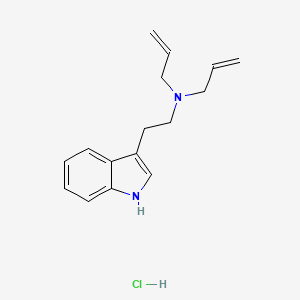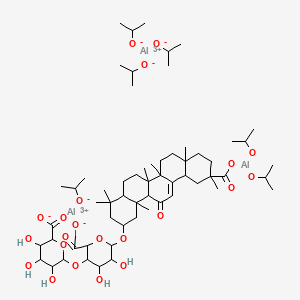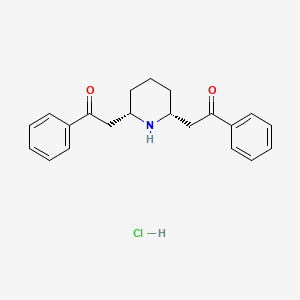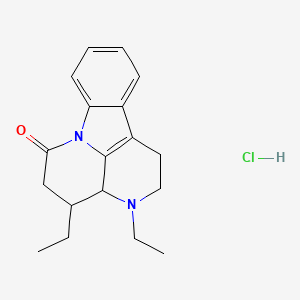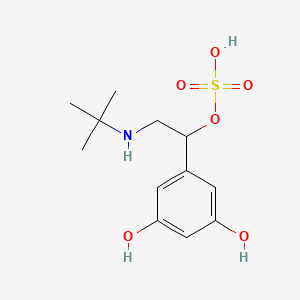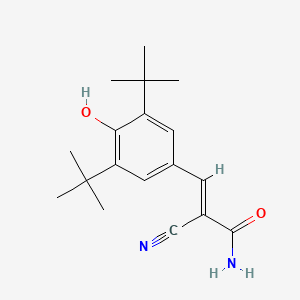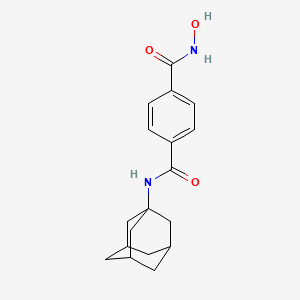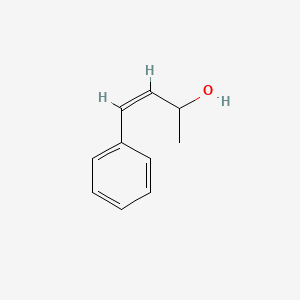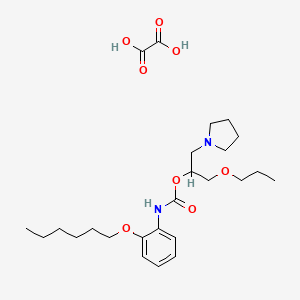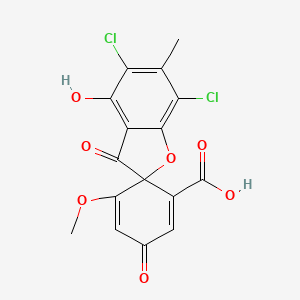
Erdin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erdin is a chlorine-containing fungal metabolite isolated from Aspergillus terreus Thom. It is known by its chemical name, 5,7-Dichloro-4-hydroxy-6-methoxy-6-methyl-3,4-dioxospiro[benzofuran-2(3H),1-[2,5]cyclohexadiene]-2-carboxylic acid. The compound has a molecular formula of C16H10Cl2O7 and a molecular weight of 385.15 . This compound is structurally related to geodin, another fungal metabolite.
准备方法
Synthetic Routes and Reaction Conditions
Erdin can be synthesized through various organic reactions. One common method involves the use of specific fungal strains that naturally produce the compound. The synthetic route typically involves the cultivation of Aspergillus terreus under controlled conditions to optimize the yield of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using Aspergillus terreus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to obtain pure this compound .
化学反应分析
Types of Reactions
Erdin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various chlorinated and hydroxylated derivatives of this compound. These derivatives can have different biological and chemical properties compared to the parent compound .
科学研究应用
Erdin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study fungal metabolites and their biosynthesis.
Biology: It is used to investigate the biological activities of fungal metabolites, including their antimicrobial and antifungal properties.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in developing new antifungal drugs.
作用机制
Erdin exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and proteins in fungal cells, disrupting their normal functions. The compound’s mechanism of action involves inhibiting key metabolic pathways, leading to the death of fungal cells. Detailed studies on this compound’s interaction with cellular components help in understanding its antifungal properties .
相似化合物的比较
Erdin is structurally similar to other fungal metabolites such as geodin. it has unique properties that distinguish it from these compounds:
Geodin: Another fungal metabolite with a similar structure but different biological activities.
Emodin: A related anthraquinone compound with distinct pharmacological properties.
Chrysophanol: Another anthraquinone derivative with different chemical and biological characteristics.
This compound’s unique combination of chlorine atoms and functional groups contributes to its specific biological activities and chemical reactivity, making it a valuable compound for various research applications .
属性
IUPAC Name |
5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O7/c1-5-10(17)12(20)9-13(11(5)18)25-16(14(9)21)7(15(22)23)3-6(19)4-8(16)24-2/h3-4,20H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJDPELVDLJCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26891-81-6 |
Source


|
| Record name | Erdin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026891816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERDIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB60333O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

